An In-depth Technical Guide to 2-Ethyl-2-hexenal: Structure, Properties, and Key Synthetic Pathways
An In-depth Technical Guide to 2-Ethyl-2-hexenal: Structure, Properties, and Key Synthetic Pathways
This guide provides a comprehensive technical overview of 2-Ethyl-2-hexenal (CAS No. 645-62-5), a pivotal intermediate in industrial organic synthesis. Intended for researchers, chemists, and professionals in drug development and chemical manufacturing, this document delves into the molecule's chemical architecture, physical characteristics, and the causal factors underpinning its primary synthetic and reactive pathways.
Introduction: The Industrial Significance of an α,β-Unsaturated Aldehyde
2-Ethyl-2-hexenal is a monounsaturated fatty aldehyde that holds a significant position in the chemical industry.[1] Primarily, it serves as the direct precursor to 2-ethylhexanol, a C8 alcohol produced on a massive scale.[2][3] This alcohol is a cornerstone for manufacturing plasticizers, such as bis(2-ethylhexyl) phthalate (DEHP), which are essential for conferring flexibility to polymers like PVC.[4][5] Beyond this principal application, 2-Ethyl-2-hexenal is utilized in the synthesis of insecticides, as a component in warning and leak detection agents, and finds applications in the flavor and fragrance industry.[1][6] Its reactivity, governed by the conjugated system of an aldehyde and a carbon-carbon double bond, makes it a versatile platform for further chemical transformations.
Chemical Structure and Physicochemical Properties
2-Ethyl-2-hexenal is an organic compound with the molecular formula C₈H₁₄O.[7] Its structure features a hexenal backbone with an ethyl group substituted at the second carbon position, creating a branched, unsaturated aldehyde.
The strategic placement of the ethyl group and the conjugated double bond dictates its physical properties and reactivity. Key physicochemical data are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 645-62-5 | [7][8] |
| Molecular Formula | C₈H₁₄O | [7][9][10] |
| Molecular Weight | 126.20 g/mol | [9][10][11] |
| Appearance | Colorless to yellow liquid with a sharp, powerful odor | [5][9] |
| Boiling Point | 175-179 °C at 760 mmHg | [8][9] |
| Density | ~0.85 g/cm³ at 20°C | [1][9] |
| Flash Point | ~50-68 °C | [8][9][12] |
| Water Solubility | Low (< 1 mg/mL) | [5][9] |
| logP (o/w) | ~2.57 - 2.72 | [7][8] |
Core Synthesis Pathway: The Aldol Condensation of n-Butyraldehyde
The primary industrial route to 2-Ethyl-2-hexenal is the self-condensation of n-butyraldehyde, a classic example of an aldol condensation reaction.[6] This process is a cornerstone of C-C bond formation and is typically catalyzed by a base, although acid catalysts can also be employed.
Mechanistic Insight
The choice of a base catalyst is critical as it initiates the reaction by deprotonating the α-carbon of an n-butyraldehyde molecule to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second n-butyraldehyde molecule. The resulting aldol addition product, 2-ethyl-3-hydroxyhexanal, readily undergoes dehydration under the reaction conditions (often elevated temperature) to yield the more stable α,β-unsaturated product, 2-Ethyl-2-hexenal, and water.
The diagram below illustrates this fundamental, field-proven reaction mechanism.
Caption: Sequential reaction workflow for the hydrogenation of 2-Ethyl-2-hexenal.
Experimental Protocol: Liquid-Phase Hydrogenation
Objective: To achieve complete hydrogenation of 2-Ethyl-2-hexenal to 2-ethylhexanol using a supported nickel catalyst.
Methodology:
-
Reactor Charging: A high-pressure autoclave is charged with 2-Ethyl-2-hexenal and a commercial Ni-Cu/silica supported catalyst. A typical reactant-to-catalyst weight ratio is around 18 to 35. [2]2. System Purge: The reactor is sealed and purged multiple times with nitrogen followed by hydrogen to remove all air.
-
Pressurization and Heating: The reactor is pressurized with hydrogen to a pressure of 12-35 bar and heated to a temperature between 120°C and 140°C with vigorous stirring. [2]These conditions are representative of industrial processes and are chosen to ensure sufficient hydrogen solubility in the liquid phase and to provide the thermal energy needed to overcome the activation energy barriers.
-
Reaction Monitoring: The reaction progress is monitored by sampling the mixture over time and analyzing it by gas chromatography (GC) to determine the concentrations of the starting material, intermediate, and final product.
-
Completion and Workup: The reaction is considered complete when GC analysis shows the disappearance of 2-Ethyl-2-hexenal and 2-ethylhexanal. The reactor is then cooled, depressurized, and the catalyst is removed by filtration. The resulting crude 2-ethylhexanol can be purified by distillation.
Spectroscopic Characterization
Accurate identification and purity assessment of 2-Ethyl-2-hexenal rely on standard spectroscopic techniques. Researchers should refer to spectral databases for reference spectra.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretch of the aldehyde (typically ~1680-1700 cm⁻¹) and the C=C stretch of the alkene (~1620-1640 cm⁻¹), indicative of the conjugated system. [13][14]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Key signals include a distinct singlet or doublet for the aldehydic proton (-CHO) at a downfield chemical shift (δ ≈ 9.3-9.5 ppm). Vinylic protons will appear in the δ ≈ 6.0-6.8 ppm region. Signals for the ethyl and propyl groups will be observed in the upfield aliphatic region. [15] * ¹³C NMR: The carbonyl carbon will produce a signal in the highly deshielded region (δ ≈ 190-200 ppm). The two sp² carbons of the double bond will appear at δ ≈ 130-160 ppm.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will be characteristic of aldehydes, often involving cleavage at the α- and β-carbons relative to the carbonyl group. [16][17]
Safety and Handling
2-Ethyl-2-hexenal is a hazardous chemical that requires careful handling in a controlled laboratory or industrial setting.
-
Hazards: It is a flammable liquid and vapor. [10][18]It is also classified as a skin and eye irritant and may cause allergic skin reactions. [10][19]Inhalation of vapors may cause respiratory irritation. [10]* Handling Precautions: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. [19]All potential ignition sources must be eliminated. [10]Use non-sparking tools and take precautionary measures against static discharge. [19]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat or fire-resistant clothing. [18][19]If exposure limits are likely to be exceeded, a full-face respirator should be used. [18]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [19]
References
-
Mihai, O., & Bozga, G. (2010). A Kinetic Study of the Liquid Phase 2-ethyl-2-hexenal Hydrogenation over Ni-Cu/silica Catalyst. Revue Roumaine de Chimie, 55(11), 815-820. [Link]
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Collins, P. D., Dautzenberg, F. M., & De Deken, J. C. (1983). Kinetics of the catalytic hydrogenation of 2‐Ethyl‐2‐Hexenal. Journal of Chemical Technology and Biotechnology, 33(5), 271-277. [Link]
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Virgana, S., Subagjo, S., & Gunawan, M. L. (2019). A Kinetics study of 2-ethyl-2-hexenal hydrogenation to 2-ethyl-hexanol over Nickel based catalyst. IOP Conference Series: Materials Science and Engineering, 543, 012009. [Link]
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ResearchGate. A Kinetic Study of the liquid Phase 2-ethyl-2-hexenal Hydrogenation over Ni-Cu/silica Catalyst. [Link]
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Mol-Best. 2-Ethyl-2-hexenal Safety Data Sheet (Jul 01, 2025). [Link]
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Hanwha Solutions Co, Ltd. SAFETY DATA SHEET: 2-ETHYL-HEXANOL (Jan 20, 2020). [Link]
- Google Patents. CN103864587A - Method for synthesizing 2-ethyl-2-hexenal.
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National Institute of Standards and Technology (NIST). 2-Hexenal, 2-ethyl- IR Spectrum. [Link]
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ResearchGate. Direct synthesis of 2-ethylhexanal via n-butanal aldol condensation-selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst. [Link]
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Request PDF. Aldol self-condensation of n-butyraldehyde to 2-ethyl-2-hexenal catalyzed by KF-γ-Al2O3. [Link]
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National Institute of Standards and Technology (NIST). 2-Hexenal, 2-ethyl- Gas Chromatography. [Link]
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National Institute of Standards and Technology (NIST). 2-Hexenal, 2-ethyl- Infrared Spectrum. [Link]
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RSC Publishing. Direct synthesis of 2-ethylhexanal via n-butanal aldol condensation–selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst. [Link]
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National Toxicology Program (NTP). Nomination Background: 2-Ethyl-2-hexenal (CASRN: 645-62-5). [Link]
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